molecular formula C9H8INO B1322081 6-Iodo-3,4-dihydroquinolin-2(1H)-one CAS No. 296759-29-0

6-Iodo-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1322081
CAS No.: 296759-29-0
M. Wt: 273.07 g/mol
InChI Key: PUUNMOULCTUKSG-UHFFFAOYSA-N
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Description

6-Iodo-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H8INO and its molecular weight is 273.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antimicrobial Applications

6-Iodo-3,4-dihydroquinolin-2(1H)-one derivatives have shown promise in antifungal and antimicrobial applications. El-Hashash et al. (2015) synthesized a novel group of 6-iodoquinazolin-4(3H)-one derivatives and evaluated their fungicidal activities, highlighting their potential in this area (El-Hashash et al., 2015). Similarly, Alafeefy (2008) prepared a series of 6-iodo-2-phenylquinazolin-4(3H)-one derivatives and screened them for antimicrobial activity, finding several compounds with broad-spectrum antimicrobial properties (Alafeefy, 2008).

Organic Synthesis and Molecular Structure

In organic synthesis, this compound serves as a key intermediate or component. Mierina et al. (2016) discussed its use in the synthesis of 4-(het)aryl-3,4-dihydroquinolin-2(1H)-ones due to their biological activity, emphasizing its utility in creating valuable molecules like the anticancer drug tipifarnib (Mierina et al., 2016). Additionally, Barlaam et al. (2012) explored the SNAr reaction directly at the unactivated C-6 position of the quinazolin-4(3H)-one nucleus, which is crucial for synthesizing 6-aminoquinazolin-4(3H)-ones (Barlaam et al., 2012).

Biological and Pharmacological Significance

3,4-Dihydroquinolin-2(1H)-ones, including 6-Iodo derivatives, are noted for their potential biological and pharmacological significance. Harmata and Hong (2007) highlighted the use of enantiomerically pure benzothiazines as templates for making a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones (Harmata & Hong, 2007). In the field of tuberculosis research, Mandewale et al. (2016) synthesized a series of hydrazone derivatives bearing the 3,4-dihydroquinolin-2(1H)-one nucleus and demonstrated their effective anti-tubercular properties (Mandewale et al., 2016).

Properties

IUPAC Name

6-iodo-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUNMOULCTUKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621579
Record name 6-Iodo-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296759-29-0
Record name 3,4-Dihydro-6-iodo-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296759-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dihydroquinolin-2(1H)-one (7.5 g; 51 mmol) and silver (I) sulfate (17.5 g; 56.1 mmol) were suspended in ethanol (250 mL). A solution of iodine in ethanol (250 mL) was added slowly to the reaction over 1 hour. After 6 hours, the reaction was filtered through CELITE diatomaceous earth and washed copiously with methanol. The volatiles were removed under vacuum and the crude residue was triturated with ether. The solids were collected on a fritted funnel and dried under vacuum. This provided the title compound.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
17.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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